2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved by the cyclization of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Introduction of the Piperazine Moiety: The benzodioxane is then reacted with piperazine derivatives under controlled conditions to introduce the piperazine ring.
Final Coupling: The final step involves coupling the piperazine derivative with a phenylprop-2-enyl group using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: The compound is used to study its effects on bacterial biofilm formation and enzyme inhibition.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the piperazine and phenylprop-2-enyl groups.
N-Substituted Benzodioxin Derivatives: These compounds have similar core structures but different substituents on the piperazine ring.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is unique due to its combination of a benzodioxin ring with a piperazine moiety and a phenylprop-2-enyl group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(21-17-26-19-10-4-5-11-20(19)27-21)24-15-13-23(14-16-24)12-6-9-18-7-2-1-3-8-18/h1-11,21H,12-17H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRPIVZVHGFKQT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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